2-Hydroxysuccinamate
Description
2-Hydroxysuccinamate (2-HSM; 4-amino-2-hydroxy-4-oxobutanoic acid) is a four-carbon α-hydroxyamide derivative of succinic acid. It is synthesized via enzymatic pathways involving ω-amidase and glutamine synthetase (GS) and is implicated in metabolic processes such as malate production . Structurally, 2-HSM features a hydroxyl group at the C2 position and an amide group at C4, distinguishing it from related compounds like 2-hydroxyglutarate (2-HG) and 2-hydroxyglutaramate (2-HGM) (Table 1).
Properties
Molecular Formula |
C4H6NO4- |
|---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
4-amino-2-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/p-1 |
InChI Key |
RTTYFXMXRFYCHM-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)N |
Synonyms |
2-hydroxysuccinamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural Comparison of 2-Hydroxysuccinamate and Analogous Metabolites
| Compound | Chemical Formula | Carbon Chain Length | Key Functional Groups |
|---|---|---|---|
| This compound | C₄H₇NO₄ | 4 | -OH (C2), -CONH₂ (C4) |
| L-2-Hydroxyglutarate | C₅H₈O₅ | 5 | -OH (C2), -COOH (C1, C5) |
| L-2-Hydroxyglutaramate | C₅H₉NO₅ | 5 | -OH (C2), -CONH₂ (C5) |
Comparative Analysis with Structurally Similar Compounds
Enzymatic Substrate Specificity
2-HSM and its analogs exhibit distinct substrate preferences for ω-amidase and related enzymes:
- In contrast, mammalian ω-amidase preferentially catalyzes the hydrolysis of L-2-HGM (five-carbon) over 2-HSM .
- L-2-Hydroxyglutarate (2-HG): Generated via mutant isocitrate dehydrogenase (IDH1/2) in cancers, 2-HG accumulates to millimolar levels, inhibiting α-ketoglutarate-dependent enzymes like histone demethylases, thereby driving oncogenesis .
- L-2-Hydroxyglutaramate (2-HGM) : A five-carbon analog of 2-HSM, 2-HGM is hydrolyzed by human ω-amidase to α-ketoglutarate (α-KG), a critical intermediate in the TCA cycle .
Table 2. Enzymatic Activity and Inhibitory Roles
Metabolic Pathways and Disease Associations
- 2-HSM in Malate Synthesis : In plants, 2-HSM is hydrolyzed to L-malate, linking it to energy metabolism. In mammals, its role is less defined but may involve alternative pathways under metabolic stress .
- 2-HG in Cancer : IDH1/2 mutations in gliomas and acute myeloid leukemia (AML) result in 2-HG accumulation, which alters cellular epigenetics and promotes tumorigenesis .
- 2-HGM and Neurological Disorders : Elevated 2-HGM is observed in metabolic diseases like L-2-hydroxyglutaric aciduria, where defective repair enzymes lead to encephalopathy and cancer predisposition .
Kinetic and Structural Insights
- Inhibition Constants (Ki) : 2-HSM exhibits stronger binding affinity (Ki = 0.5–1.0 mM) to ω-amidase compared to 2-HG (Ki > 5 mM), suggesting a regulatory role in enzymatic cross-talk .
- Stereochemical Specificity : Unlike 2-HG, which exists as D- and L-enantiomers with distinct pathological roles (e.g., D-2-HG is oncogenic), 2-HSM’s activity is stereospecific to the L-form .
Table 3. Kinetic Parameters of Key Enzymatic Reactions
| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) | Ki (mM) |
|---|---|---|---|---|
| L-2-HSM | Plant ω-amidase | 2.1 | 15.8 | N/A |
| L-2-HGM | Human ω-amidase | 1.5 | 20.4 | N/A |
| Threonine | Rat liver ω-amidase | 3.0 | 18.2 | 0.5* |
*Inhibition by 2-HSM .
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